N-(5-Aminopentyl)-4-chlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

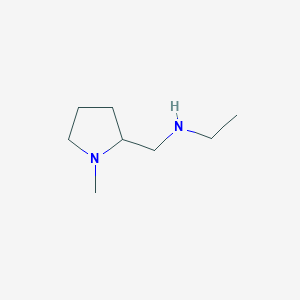

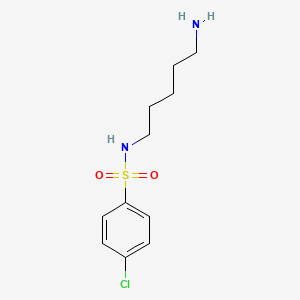

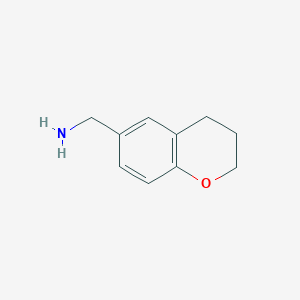

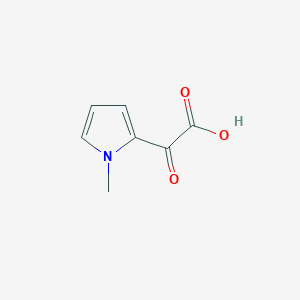

The compound "N-(5-Aminopentyl)-4-chlorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its various biological activities. The presence of an amino group attached to the pentyl chain and a chloro group on the benzene ring suggests potential for interaction with biological targets. The compound's structure is related to those studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer’s disease treatment .

Synthesis Analysis

The synthesis of related compounds involves the linkage of different functional groups to the benzenesulfonamide moiety. For instance, the synthesis of quinoline and p-tolylsulfonamide hybrids was achieved by connecting aliphatic rings of varying sizes to the sulfonamide group using alkylene spacers . Similarly, the synthesis of triazine derivatives was accomplished by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . These methods demonstrate the versatility in synthesizing benzenesulfonamide derivatives, which could be applied to the synthesis of "N-(5-Aminopentyl)-4-chlorobenzenesulfonamide".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, molecular docking studies have shown that certain sulfonamide conjugates can bind to dual sites in AChE, which is significant for understanding the structure-activity relationships for enzyme inhibition . Density Functional Theory (DFT) calculations have been used to investigate the molecular and electronic structures of sulfonamide derivatives, aiding in spectral assignments and providing structural and spectroscopic information .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring and the type of amino groups present. A study demonstrated the potential for recognizing different types of amino groups in the N-alkylation of complex molecules with alcohols, which is a key step in the synthesis of amino-(N-alkyl)benzenesulfonamides . This suggests that "N-(5-Aminopentyl)-4-chlorobenzenesulfonamide" could undergo similar reactions, depending on the nature of its amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their acidity, solubility, and stability. The metabolic stability of certain sulfonamide derivatives has been assessed in the presence of pooled human liver microsomes, indicating that specific substituents can increase the compound's stability . Additionally, the compounds' ADMET profiles, which predict absorption, blood-brain barrier permeability, and toxicity risk, are important for evaluating their potential as pharmaceutical agents .

Applications De Recherche Scientifique

Enzymatic Transamidation Monitoring

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide has been utilized in studies focusing on transamidating enzymes. For instance, Lorand et al. (1971) developed a continuous fluorescent method to automate the measurement of Factor XIII in plasma. This method leveraged the incorporation of monodansylcadaverine (a derivative of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide) into proteins, catalyzed by transamidases, resulting in significant changes in the fluorescence emission of the dansyl group. This technique allowed for the direct recording of enzymic transamidating reactions, making it suitable for automation and applicable in monitoring human plasma for fibrin-stabilizing factor levels (Lorand et al., 1971).

Synthesis of Novel Compounds

The compound has been used in the synthesis of new chemical entities. Serykh et al. (2015) employed N-(2,2-Dichloro-2-phenylethylidene)-4-chlorobenzenesulfonamide in the regioselective synthesis of new 5-(arylsulfonylamino)imidazo(2,1-b)thiazoles. This process involved nucleophilic addition reactions followed by cyclization, yielding compounds with potential therapeutic applications (Serykh et al., 2015).

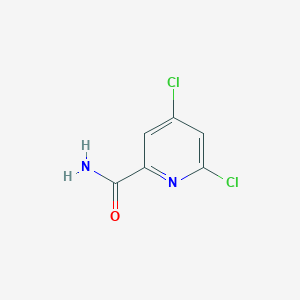

Therapeutic Agent Synthesis for Alzheimer's and Diabetes

Abbasi et al. (2019) synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, targeting potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. These compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating their relevance in the treatment of these diseases (Abbasi et al., 2019).

Mécanisme D'action

Target of Action

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide, also known as N-(5-Aminopentyl)acetamide or Monoacetylcadaverine, is the acetylated form of the polyamine cadaverine . Cadaverine is produced by the breakdown of amino acids in living and dead organisms and is toxic in large doses

Mode of Action

It is known that the compound is involved in the polyamine metabolism, which is crucial for various cellular processes, including dna replication and protein synthesis .

Biochemical Pathways

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is involved in the polyamine biosynthesis pathway . Polyamines are small organic polycations composed of a hydrocarbon backbone with multiple amino groups, which ubiquitously exist in all living organisms from bacteria to higher animals . The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine .

Result of Action

It is known that polyamines, which n-(5-aminopentyl)-4-chlorobenzenesulfonamide is involved in their metabolism, play a crucial role in various cellular processes, including cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide. For instance, changes in diet and environment can lead to alterations in the gut microbiome, which may affect the metabolism of polyamines . .

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-aminopentyl)-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXFJMSQDPIGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCCCCN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606342 |

Source

|

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide | |

CAS RN |

58885-29-3 |

Source

|

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)